Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate
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Overview
Description
Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes a benzoate group, a glycyloxy group, and a thenoylmercaptopropionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate typically involves multiple steps. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is followed by the introduction of the thenoylmercaptopropionyl group through a nucleophilic substitution reaction. The glycyloxy group is then added via a glycosylation reaction, using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate group.
Ethyl benzoate: Another ester with a benzoate group but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzoate ring.
Uniqueness
Methyl o-(2-thenoylmercaptopropionylglycyloxy)benzoate is unique due to its complex structure, which includes multiple functional groups
Properties
CAS No. |
84856-31-5 |
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Molecular Formula |
C18H17NO6S2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetyl]oxybenzoate |
InChI |
InChI=1S/C18H17NO6S2/c1-11(27-18(23)14-8-5-9-26-14)16(21)19-10-15(20)25-13-7-4-3-6-12(13)17(22)24-2/h3-9,11H,10H2,1-2H3,(H,19,21) |
InChI Key |
RIJBKMCYKHLWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)OC1=CC=CC=C1C(=O)OC)SC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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